molecular formula C5H6N6 B158960 2,6-Diaminopurine CAS No. 1904-98-9

2,6-Diaminopurine

Cat. No. B158960
Key on ui cas rn: 1904-98-9
M. Wt: 150.14 g/mol
InChI Key: MSSXOMSJDRHRMC-UHFFFAOYSA-N
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Patent
US06914148B2

Procedure details

To 2′-deoxyguanosine (2 mmol), dried by coevaporation with pyridine, suspended in 40 mL of pyridine and cooled in an ice bath under an argon atmosphere, trifluoroacetic anhydride (16 mmol) is added following the procedure of Kung and Jones (Tetraheron Lett., 32, 3919, 1991). After 40 minutes, ethylenediamine (30 mmol) is added and stirred for 24 h at room temperature. The reaction mixture is concentrated and purified by silica column chromatography. The product is guanylated with reagent 5 as in Example 8 and protected at N2-position with an isobutyryl group by treating with isobutyric anhydride, 5′-dimethoxytritylated at the 5′-position and purified. The resulting compound is treated with benzoic anhydride (N6 protection) and then phosphitylated following the procedures described above to afford the 2,6-diaminopurine derivative functionalized at the 6-position (35).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C@@H]1([N:9]2[C:19]3[N:18]=[C:16]([NH2:17])[NH:15][C:13](=O)[C:12]=3[N:11]=[CH:10]2)O[C@H](CO)[C@@H](O)C1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(N)C[NH2:35]>N1C=CC=CC=1>[NH2:17][C:16]1[N:18]=[C:19]2[C:12]([NH:11][CH:10]=[N:9]2)=[C:13]([NH2:35])[N:15]=1

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
16 mmol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
30 mmol
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under an argon atmosphere
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica column chromatography
ADDITION
Type
ADDITION
Details
by treating with isobutyric anhydride, 5′-dimethoxytritylated at the 5′-position and
CUSTOM
Type
CUSTOM
Details
purified
ADDITION
Type
ADDITION
Details
The resulting compound is treated with benzoic anhydride (N6 protection)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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